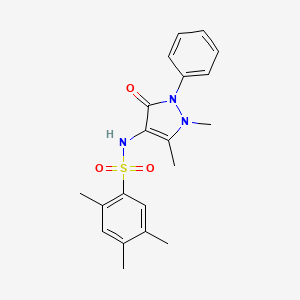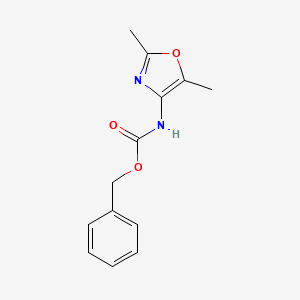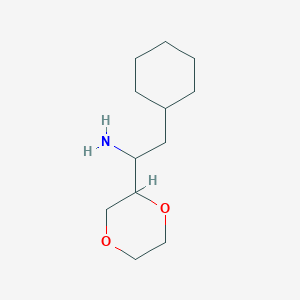![molecular formula C20H23N5O3 B2615802 3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899399-66-7](/img/structure/B2615802.png)
3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound known for its complex structure. It falls under the category of imidazo[2,1-f]purine derivatives, which have garnered interest due to their diverse biological activities. This compound exhibits unique properties, making it a valuable subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves multi-step organic reactions:
Starting Materials: The process begins with the preparation of the imidazo[2,1-f]purine core structure, using a suitable purine precursor and a series of functional group transformations.
Formation of the Hydroxypropyl Side Chain: This step typically involves the alkylation of the imidazo[2,1-f]purine with a hydroxypropyl halide under basic conditions.
Methylation: Selective methylation at the specified positions is achieved using methylating agents such as methyl iodide in the presence of a base.
Addition of the m-Tolyl Group:
Industrial Production Methods: The industrial-scale production of this compound may involve automated continuous-flow systems to ensure consistency and yield. Conditions such as temperature, pressure, and solvent selection are optimized to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxypropyl group can be oxidized to form various oxygen-containing functional groups.
Reduction: Certain functional groups within the molecule can be reduced using hydrogenation techniques.
Substitution: The compound can undergo substitution reactions at specific positions, depending on the reactivity of the functional groups involved.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles under controlled conditions.
Major Products: These reactions can lead to the formation of derivatives with varied biological and chemical properties, potentially enhancing their utility in different applications.
科学的研究の応用
Chemistry: The compound's unique structure allows it to serve as a building block for the synthesis of more complex molecules. Its derivatives can be utilized in various catalytic and synthetic processes.
Biology: In biological research, this compound is studied for its potential activity as an enzyme inhibitor or receptor modulator, given the structural features that mimic natural substrates.
Medicine: Preliminary studies suggest that the compound exhibits promising pharmacological properties, such as anticancer, antiviral, and anti-inflammatory activities. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In industrial applications, the compound can be used in the manufacture of specialty chemicals, materials science, and potentially in agricultural chemistry for the development of new pesticides or herbicides.
作用機序
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The hydroxypropyl side chain and the trimethyl-imidazo[2,1-f]purine core play crucial roles in binding and modulating the activity of these targets. Pathways involved may include inhibition of enzymatic activity or alteration of signal transduction mechanisms within cells.
類似化合物との比較
Compared to other imidazo[2,1-f]purine derivatives, 3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione offers unique advantages due to its specific functional groups, which may enhance its stability and reactivity. Similar compounds include:
1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the hydroxypropyl side chain, resulting in different reactivity and biological activity.
3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Differs in the position of the tolyl group, potentially altering its pharmacological profile.
特性
IUPAC Name |
2-(3-hydroxypropyl)-4,7,8-trimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-12-7-5-8-15(11-12)24-13(2)14(3)25-16-17(21-19(24)25)22(4)20(28)23(18(16)27)9-6-10-26/h5,7-8,11,26H,6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINWWILTZZMEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-BROMO-2-FLUOROPHENYL)-2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2615722.png)
![N-[(2-Chlorophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2615723.png)


![2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methylpropanoic acid](/img/structure/B2615726.png)


![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide](/img/structure/B2615732.png)
![4-[(6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2615733.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2615734.png)
![N-(2,3-dimethylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2615741.png)

